molecular formula C17H14BrFN2O2 B7563414 N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Numéro de catalogue B7563414
Poids moléculaire: 377.2 g/mol
Clé InChI: UPAZKAOQAFHRAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as BMS-986001, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potent activity against a variety of targets, including kinases, GPCRs, and ion channels.

Mécanisme D'action

The mechanism of action of N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and CSF1R, which are involved in cell proliferation, survival, and differentiation. This compound has also been shown to inhibit the activity of GPCRs, including CXCR4 and CXCR7, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against a variety of targets, which has led to its investigation for the treatment of various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its potent activity against a variety of targets, which makes it a useful tool for investigating the role of these targets in disease progression. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration in animal models. One limitation of this compound is its relatively low yield in the synthesis process, which can make large-scale production challenging.

Orientations Futures

There are several future directions for research on N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of investigation could be the development of more efficient synthesis methods to increase the yield of this compound. Another area of investigation could be the identification of additional targets for this compound, which could expand its potential therapeutic applications. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves several steps, starting with the reaction of 4-bromo-2-methylphenylamine with 2-fluoro-4-nitrobenzoic acid to form the corresponding amide. This amide is then reduced to the corresponding aniline, which is subsequently reacted with 2-chloro-7-fluoroquinoline-3-carboxylic acid to form the final product. The overall yield of this synthesis is approximately 20%.

Applications De Recherche Scientifique

N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have potent activity against a variety of targets, including kinases, GPCRs, and ion channels. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2/c1-9-6-10(18)2-5-14(9)21-17(23)13-8-16(22)20-15-7-11(19)3-4-12(13)15/h2-7,13H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZKAOQAFHRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.